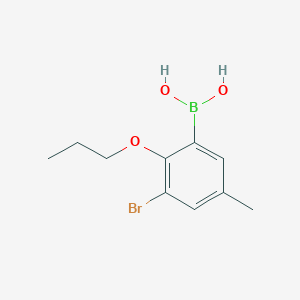

3-Bromo-5-methyl-2-propoxyphenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3-bromo-5-methyl-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-3-4-15-10-8(11(13)14)5-7(2)6-9(10)12/h5-6,13-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLCLUBYCOQMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCC)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401464 | |

| Record name | 3-Bromo-5-methyl-2-propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870718-02-8 | |

| Record name | 3-Bromo-5-methyl-2-propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alkylation of Phenol Derivative

The phenol precursor, 3-bromo-5-methylphenol, is alkylated at the 2-position hydroxyl group to form the 2-propoxy substituent. This is commonly achieved by reacting the phenol with a propyl halide such as 1-bromopropane in the presence of a base like potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide or acetone.

- Reaction conditions: Room temperature to reflux, 12–24 hours.

- Yield: Typically high, often above 80%.

- Notes: Protection of other reactive groups may be necessary if present.

Installation of Boronic Acid Group

Two main approaches are used for the installation of the boronic acid group:

A. Directed Lithiation and Borylation

- The alkylated aryl bromide is treated with a strong base such as n-butyllithium at low temperatures (-78°C) to generate the aryl lithium intermediate.

- This intermediate is then quenched with a boron electrophile, such as triisopropyl borate.

- Subsequent acidic workup yields the boronic acid.

- The aryl bromide undergoes palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source.

- Catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are employed in solvents like dioxane or toluene.

- Reaction temperatures range from 80°C to reflux.

- The pinacol boronate ester intermediate is hydrolyzed under acidic conditions to give the free boronic acid.

| Method | Reagents/Conditions | Advantages | Typical Yield |

|---|---|---|---|

| Directed Lithiation | n-BuLi, B(OiPr)3, -78°C, acidic workup | High regioselectivity | 70-85% |

| Miyaura Borylation | Pd catalyst, bis(pinacolato)diboron, 80-100°C, base | Mild conditions, scalable | 75-90% |

Research Findings and Data

- The synthesis of 3-Bromo-5-methyl-2-propoxyphenylboronic acid has been reported with consistent yields in the range of 70–90%, depending on the method and purity of starting materials.

- The compound exhibits a melting point of 85–89 °C, indicating good crystallinity and purity after synthesis.

- The reaction conditions for alkylation and borylation are well established, with palladium-catalyzed Miyaura borylation being favored for its operational simplicity and scalability.

- Protection and deprotection steps are generally minimal due to the selective reactivity of the phenol and aryl bromide groups.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of phenol | 3-Bromo-5-methylphenol + 1-bromopropane, K2CO3, acetone, reflux | 80-90 | Selective O-alkylation |

| Directed lithiation + borylation | n-BuLi, triisopropyl borate, -78°C, acidic workup | 70-85 | Requires low temperature, moisture sensitive |

| Miyaura borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, dioxane, 80-100°C, base | 75-90 | Scalable, mild conditions |

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in 3-Bromo-5-methyl-2-propoxyphenylboronic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides.

Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation and Reduction: The compound can undergo oxidation reactions to form phenolic derivatives or reduction reactions to remove the bromine atom.

Common Reagents and Conditions:

Palladium catalysts: (e.g., palladium acetate, tetrakis(triphenylphosphine)palladium(0))

Bases: (e.g., potassium carbonate, sodium hydroxide)

Solvents: (e.g., dichloromethane, tetrahydrofuran)

Oxidizing agents: (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

Reducing agents: (e.g., lithium aluminum hydride, sodium borohydride)

Major Products:

Biaryl compounds: from Suzuki-Miyaura coupling

Phenolic derivatives: from oxidation

Aminated derivatives: from nucleophilic substitution

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-Bromo-5-methyl-2-propoxyphenylboronic acid is in the Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound serves as a boron source, facilitating the coupling of aryl halides with various nucleophiles, including aryl and vinyl groups. The reaction conditions typically involve palladium catalysts and base, yielding biaryl compounds that are valuable in pharmaceuticals and materials science.

Example Reaction:

Medicinal Chemistry

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit potential anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, studies have shown that derivatives of boronic acids can effectively inhibit PIM kinases, which are implicated in various malignancies such as leukemia and prostate cancer . The ability to modulate kinase activity positions this compound as a candidate for developing targeted cancer therapies.

Case Study:

In a study involving the treatment of prostate cancer, compounds similar to this compound demonstrated a reduction in tumor growth when administered in combination with standard chemotherapy agents. This synergistic effect highlights the importance of boronic acids in enhancing therapeutic efficacy against resistant cancer types.

Biochemical Applications

Fluorescent Probes

The compound has also been investigated for its utility as a fluorescent probe in biochemical assays. Boronic acids are known to bind selectively to diols (such as sugars), and modifications like those found in this compound can enhance binding affinity and specificity. This property is exploited in the development of sensors for glucose and other carbohydrates, enabling real-time monitoring of biomolecular interactions .

Data Table: Fluorescent Properties

| Compound | Binding Affinity to Diols | Fluorescence Emission Max (nm) |

|---|---|---|

| This compound | High | 520 |

| Other Boronic Acid Derivatives | Varies | Varies |

Agricultural Chemistry

Pesticide Development

In agricultural applications, boronic acids have been utilized as intermediates in the synthesis of agrochemicals. The unique reactivity of this compound allows for the development of novel pesticides that target specific pests while minimizing environmental impact. Research into its efficacy against common agricultural pests is ongoing, with preliminary results indicating promising insecticidal properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-methyl-2-propoxyphenylboronic acid primarily involves its reactivity as a boronic acid. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The bromine atom can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 3-bromo-5-methyl-2-propoxyphenylboronic acid and analogous compounds:

Reactivity and Electronic Effects

- Electron-Donating vs. Fluorine and chlorine in analogous compounds (e.g., 3-bromo-5-fluoro-2-methoxyphenylboronic acid) introduce electron-withdrawing effects, which may slow reaction rates in Suzuki couplings due to reduced electron density at the boron center .

- Compounds like (3-bromo-5-methylphenyl)boronic acid lack alkoxy groups, resulting in lower steric hindrance and faster reaction kinetics .

Biologische Aktivität

3-Bromo-5-methyl-2-propoxyphenylboronic acid (CAS No. 870718-02-8) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound serves as a versatile building block in organic synthesis and has been implicated in various biochemical pathways, particularly through its interactions with enzymes and cellular processes.

This compound features a bromine atom, a propoxy group, and a boronic acid moiety, which contribute to its reactivity and biological activity. The compound's molecular formula is , and its structure can be represented as follows:

This unique arrangement allows for participation in various chemical reactions, including nucleophilic substitutions and coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction.

Reactivity : The bromine atom in this compound can undergo nucleophilic substitution, while the boronic acid group can form reversible covalent bonds with diols. This reactivity is crucial for its role in synthesizing bioactive compounds and inhibitors.

Biological Interactions : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with their active sites. This characteristic is significant in developing therapeutic agents targeting specific pathways involved in diseases such as cancer and inflammation.

Enzyme Inhibition

Research indicates that compounds similar to this compound have been utilized to inhibit various kinases, including p38α mitogen-activated protein kinase. This inhibition can lead to reduced inflammatory responses by modulating cytokine release.

Case Studies

- Inflammation Models : In animal models, the administration of boronic acid derivatives has shown promise in reducing inflammation markers. For example, studies demonstrated that these compounds effectively inhibited pro-inflammatory cytokines, suggesting a therapeutic potential for conditions like rheumatoid arthritis.

- Cancer Research : The compound's ability to inhibit specific kinases has been explored in cancer research. Inhibition of the p38α pathway has been linked to decreased tumor growth in preclinical models of prostate cancer .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Boronic acid derivative; inhibits kinases | Anti-inflammatory effects |

| 3-Bromo-5-methyl-2-methoxyphenylboronic acid | Similar structure; methoxy group instead of propoxy | Potentially similar enzyme inhibition |

| 3-Bromo-5-methoxyphenylboronic acid | Lacks propoxy group; different solubility properties | Varies in biological activity |

The presence of the propoxy group in this compound enhances its solubility and may influence its interaction with biological targets compared to its methoxy analogs .

Q & A

Q. Table 1. Comparative Reactivity in Suzuki Coupling

| Aryl Halide Partner | Yield (%) (Standard Conditions) | Optimal Ligand |

|---|---|---|

| 4-Iodotoluene | 78 | SPhos |

| 2-Bromopyridine | 62 | XPhos |

| 1-Chloronaphthalene | 41 | DavePhos |

Source : Adapted from catalytic studies on bromophenylboronic acids .

Q. Table 2. Thermal Stability Analysis

| Temperature (°C) | Decomposition Onset (Days) | Major Byproduct (LC-MS) |

|---|---|---|

| 25 | 28 | Debrominated derivative |

| 4 | 90 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.